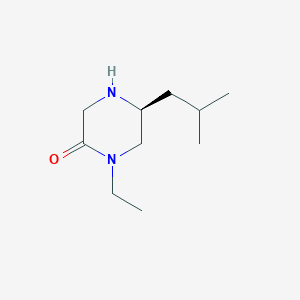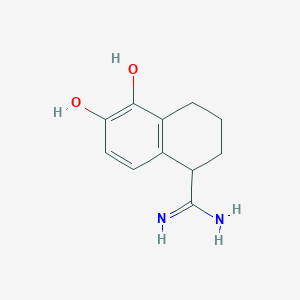
5,6-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide, also known as NTBC, is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases. NTBC is a potent inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme that plays a crucial role in the biosynthesis of homogentisic acid (HGA), which is implicated in the pathogenesis of several diseases.
作用机制
5,6-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide is a potent inhibitor of HPPD, an enzyme that catalyzes the conversion of 4-hydroxyphenylpyruvate (HPP) to homogentisic acid (HGA) in the tyrosine catabolic pathway. By inhibiting HPPD, 5,6-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide reduces the production of HGA, a toxic metabolite that accumulates in the liver and kidneys of HT1 patients. 5,6-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide has also been shown to inhibit the activity of other enzymes involved in the tyrosine catabolic pathway, such as 4-hydroxyphenylacetate 3-hydroxylase (HPAH) and maleylacetoacetate isomerase (MAAI).
生化和生理效应
5,6-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide has been shown to have several biochemical and physiological effects. In HT1 patients, 5,6-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide reduces the production of HGA, which leads to a decrease in liver and kidney damage. 5,6-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide has also been shown to reduce oxidative stress and inflammation in animal models of Parkinson's and Alzheimer's disease. 5,6-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
实验室实验的优点和局限性
5,6-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in animal models and clinical trials. However, 5,6-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide also has some limitations for lab experiments. It is a potent inhibitor of HPPD, which is involved in the biosynthesis of several essential metabolites. Therefore, 5,6-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide may have off-target effects that need to be carefully evaluated. 5,6-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide also has a short half-life in vivo, which may limit its therapeutic efficacy.
未来方向
There are several future directions for research on 5,6-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide. One area of research is the development of more potent and selective inhibitors of HPPD. Another area of research is the evaluation of the off-target effects of 5,6-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide and the development of strategies to minimize these effects. 5,6-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide has also been shown to have potential therapeutic applications in other diseases, such as Parkinson's disease, Alzheimer's disease, and cancer. Therefore, future research should focus on the development of 5,6-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide-based therapies for these diseases.
合成方法
5,6-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide can be synthesized from 5,6-dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, which is commercially available. The carboxylic acid is first converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with a primary amine, such as methylamine or ethylamine, to yield the corresponding carboximidamide.
科学研究应用
5,6-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide has been extensively studied for its potential therapeutic applications in various diseases. One of the most well-known applications of 5,6-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide is in the treatment of hereditary tyrosinemia type 1 (HT1), a rare metabolic disorder caused by a deficiency in fumarylacetoacetate hydrolase (FAH), an enzyme involved in the breakdown of tyrosine. 5,6-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide inhibits the activity of HPPD, which leads to a decrease in the production of HGA, a toxic metabolite that accumulates in the liver and kidneys of HT1 patients. 5,6-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide has been shown to improve liver function and prevent liver failure in HT1 patients.
5,6-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide has also been studied for its potential therapeutic applications in other diseases, such as Parkinson's disease, Alzheimer's disease, and cancer. 5,6-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide has been shown to have neuroprotective effects in animal models of Parkinson's and Alzheimer's disease by reducing oxidative stress and inflammation. 5,6-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
属性
IUPAC Name |
5,6-dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c12-11(13)8-3-1-2-7-6(8)4-5-9(14)10(7)15/h4-5,8,14-15H,1-3H2,(H3,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPHJFBUFOBCJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C(=C(C=C2)O)O)C(=N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

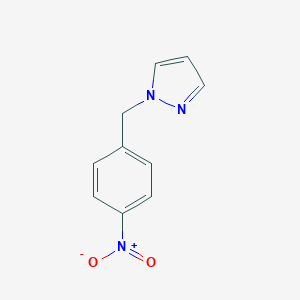
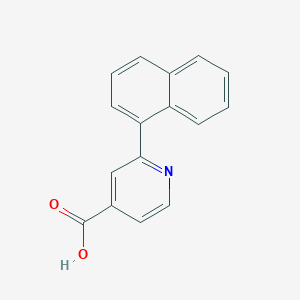
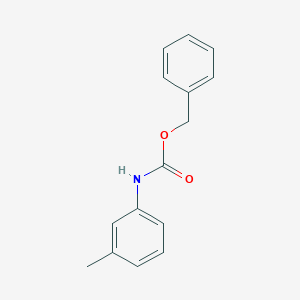
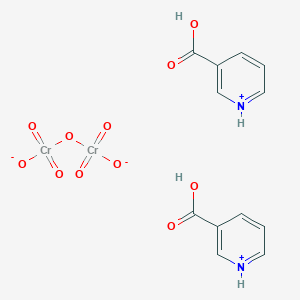
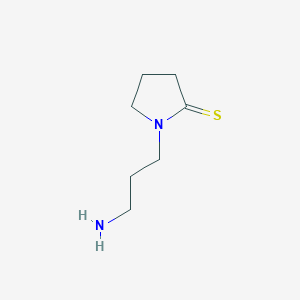
![2-[(E)-prop-1-enyl]-1H-benzimidazole](/img/structure/B12156.png)
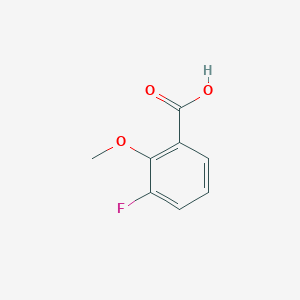
![(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-N-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B12161.png)
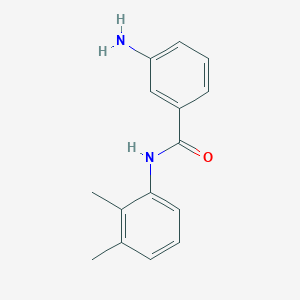
![5,7-dibromo-9H-pyrido[3,4-b]indol-6-ol](/img/structure/B12169.png)
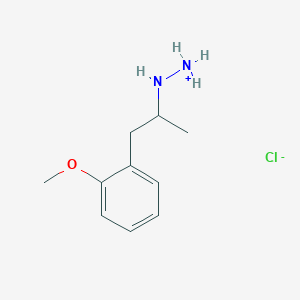
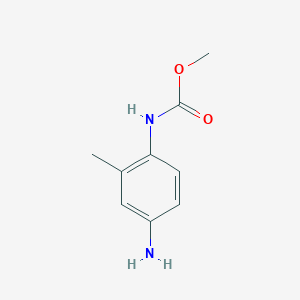
![Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12174.png)
